2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic organic compound that contains both chlorine and methyl substituents on a pyrrolo[2,3-d]pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the chlorination of a pyrrolo[2,3-d]pyrimidine precursor. One common method includes the reaction of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol with phosphorus oxychloride (POCl3) in the presence of a base such as diisopropylethylamine (DIPEA). The reaction is carried out at elevated temperatures to facilitate the chlorination process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove chlorine atoms.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) and dimethylformamide (DMF) are commonly used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxides of the compound.
Scientific Research Applications
2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anticancer and anti-inflammatory properties.
Biological Studies: The compound is studied for its potential biological activities, including its effects on cellular pathways and gene expression.
Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
- 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
- 2,6-Dichloro-7-deazapurine
- 4,6-Dichloro-4H-purine
Comparison: 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of a methyl group at the 6-position, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and binding affinities to molecular targets, making it a valuable candidate for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
2,4-dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2N3/c1-3-2-4-5(8)11-7(9)12-6(4)10-3/h2H,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEYSTWXKJBVQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)N=C(N=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718260 | |
Record name | 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1192711-71-9 | |
Record name | 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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